molecular formula C38H60NOPS B13652904 (R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methylpropane-2-sulfinamide

(R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methylpropane-2-sulfinamide

Cat. No.: B13652904
M. Wt: 609.9 g/mol
InChI Key: FSIVXUUMDGDWIU-XPELXJMBSA-N
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Description

®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and significant applications in various fields of scientific research. This compound is characterized by the presence of a dicyclohexylphosphanyl group, a triisopropylphenyl group, and a sulfinamide moiety, making it a valuable molecule in organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenyl and phosphanyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methylpropane-2-sulfinamide is used as a ligand in catalytic reactions, particularly in asymmetric synthesis. Its unique structure allows for high selectivity and efficiency in these processes .

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a chiral auxiliary in the synthesis of pharmaceuticals. Its ability to induce chirality makes it valuable in the production of enantiomerically pure compounds .

Industry

Industrially, the compound is used in the production of fine chemicals and advanced materials. Its role as a catalyst in various chemical processes enhances the efficiency and selectivity of industrial reactions .

Mechanism of Action

The mechanism of action of ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets through its phosphanyl and sulfinamide groups. These interactions facilitate catalytic processes by stabilizing transition states and intermediates, thereby lowering the activation energy of reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methylpropane-2-sulfinamide is unique due to its combination of a phosphanyl group and a sulfinamide moiety, which imparts distinct catalytic properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C38H60NOPS

Molecular Weight

609.9 g/mol

IUPAC Name

N-[(R)-(2-dicyclohexylphosphanylphenyl)-[2,4,6-tri(propan-2-yl)phenyl]methyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C38H60NOPS/c1-26(2)29-24-33(27(3)4)36(34(25-29)28(5)6)37(39-42(40)38(7,8)9)32-22-16-17-23-35(32)41(30-18-12-10-13-19-30)31-20-14-11-15-21-31/h16-17,22-28,30-31,37,39H,10-15,18-21H2,1-9H3/t37-,42?/m0/s1

InChI Key

FSIVXUUMDGDWIU-XPELXJMBSA-N

Isomeric SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)[C@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C)C(C)C

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C)C(C)C

Origin of Product

United States

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